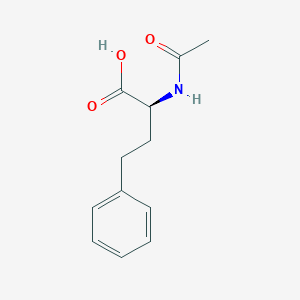
(S)-2-Acetamido-4-phenylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Acetamido-4-phenylbutanoic acid is a chiral amino acid derivative with a phenyl group attached to the fourth carbon atom and an acetamido group attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-4-phenylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available L-phenylalanine.
Acetylation: L-phenylalanine is acetylated using acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.
Reduction: The carboxyl group of N-acetyl-L-phenylalanine is reduced to an aldehyde using a reducing agent like lithium aluminum hydride (LiAlH4).
Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively acetylate or deacetylate one enantiomer.
Chiral Catalysts: Employing chiral catalysts to achieve high enantioselectivity during the synthesis process.
化学反应分析
Types of Reactions
(S)-2-Acetamido-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amides or esters.
科学研究应用
(S)-2-Acetamido-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Acetamido-4-phenylbutanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.
Pathways Involved: It participates in pathways related to protein synthesis and degradation, influencing cellular functions and metabolic processes.
相似化合物的比较
Similar Compounds
L-Phenylalanine: A precursor in the synthesis of (S)-2-Acetamido-4-phenylbutanoic acid.
N-Acetyl-L-phenylalanine: An intermediate in the synthesis process.
L-Tyrosine: Another amino acid with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both acetamido and phenyl groups, which confer distinct chemical properties and biological activities compared to other amino acid derivatives.
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI 键 |
CNQZAOFOKXXEOB-NSHDSACASA-N |
手性 SMILES |
CC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O |
规范 SMILES |
CC(=O)NC(CCC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


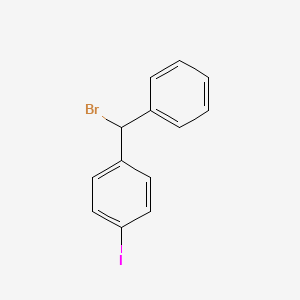
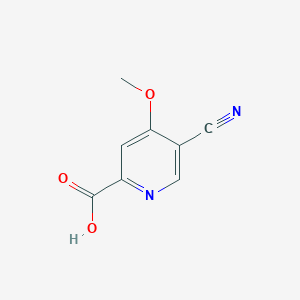
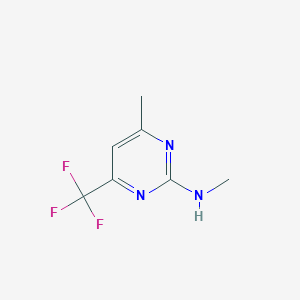

![tert-Butyl 4-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15224985.png)

![Imidazo[1,2-a]pyridine-2,6-dicarbonitrile](/img/structure/B15224996.png)
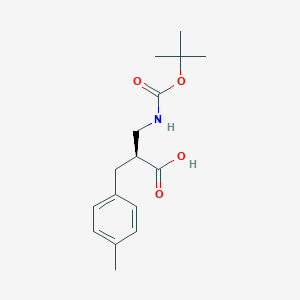
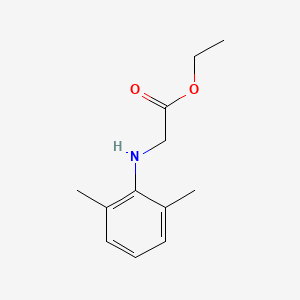
![(S)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15225014.png)
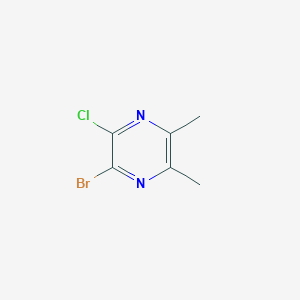
![Bis[[6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-yl]oxy]calcium](/img/structure/B15225028.png)
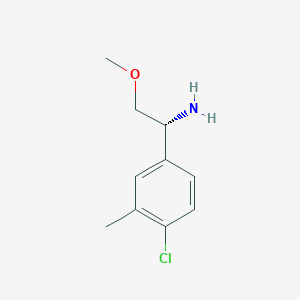
![5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B15225038.png)
